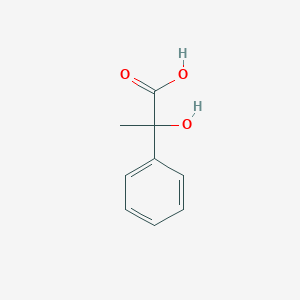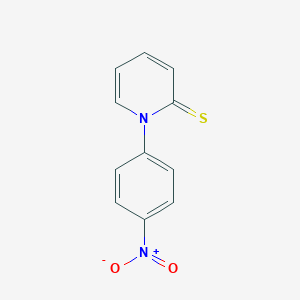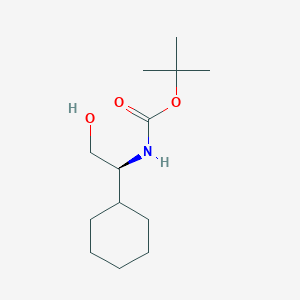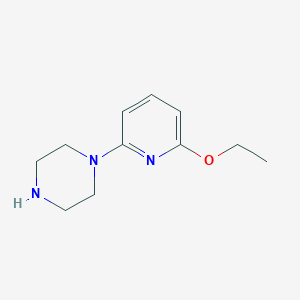
Arginine-serine polymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine-serine polymer is a synthetic polymer that has gained significant attention in the field of biomedicine due to its unique properties. It is composed of alternating arginine and serine amino acids, which are linked by peptide bonds. This polymer has been found to have a wide range of applications in scientific research, including drug delivery, tissue engineering, and gene therapy.
Wirkmechanismus
The mechanism of action of arginine-serine polymer is based on its ability to interact with cell membranes. The positively charged arginine residues in the polymer interact with the negatively charged components of the cell membrane, leading to the internalization of the polymer into the cell. Once inside the cell, the polymer can release its cargo, such as drugs or genetic material.
Biochemische Und Physiologische Effekte
Arginine-serine polymer has been found to have several biochemical and physiological effects. It has been shown to be biocompatible and non-toxic, making it suitable for use in biomedical applications. Additionally, the polymer has been found to have immunomodulatory effects, which can be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Arginine-serine polymer has several advantages for use in lab experiments. It can be easily synthesized, and its properties can be tailored to specific applications. Additionally, the polymer has been found to have high stability and solubility, making it easy to work with. However, the polymer's high positive charge can also lead to non-specific interactions with negatively charged molecules, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of arginine-serine polymer in scientific research. One potential application is in the field of tissue engineering, where the polymer could be used to create scaffolds for tissue regeneration. Additionally, the polymer's ability to interact with cell membranes could be useful in the development of new drug delivery systems. Finally, further research is needed to fully understand the polymer's immunomodulatory effects and their potential use in the treatment of various diseases.
Synthesemethoden
The arginine-serine polymer can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the assembly of the polymer on a solid support, while SPPS is carried out in solution. Both methods have their advantages and limitations, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
Arginine-serine polymer has been extensively studied for its potential applications in scientific research. One of the most promising applications is drug delivery, where the polymer can be used as a carrier for drugs. The polymer's unique structure allows it to bind to cell membranes, facilitating the delivery of drugs to specific cells or tissues.
Eigenschaften
CAS-Nummer |
107408-09-3 |
|---|---|
Produktname |
Arginine-serine polymer |
Molekularformel |
C9H21N5O5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |
InChI-Schlüssel |
RNQIRILHKFQQIJ-ZBRNBAAYSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Andere CAS-Nummern |
107408-09-3 |
Synonyme |
arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



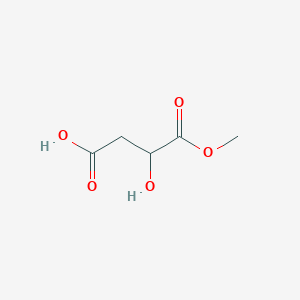
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
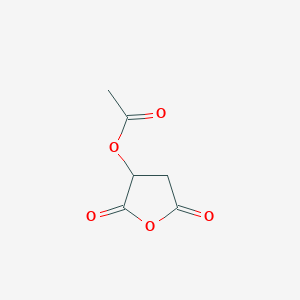

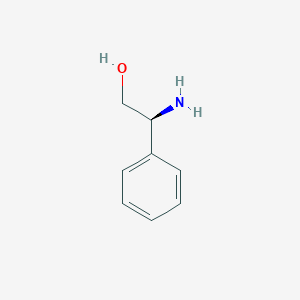
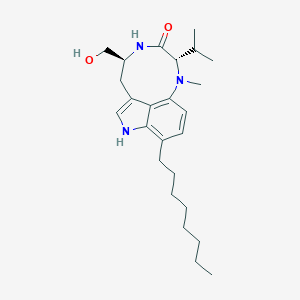
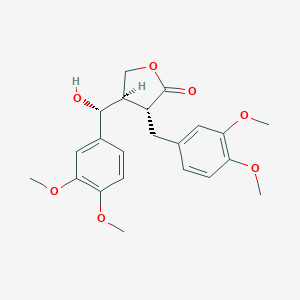
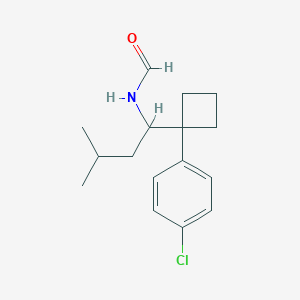
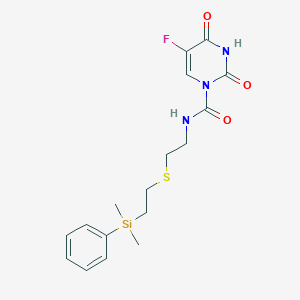
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
